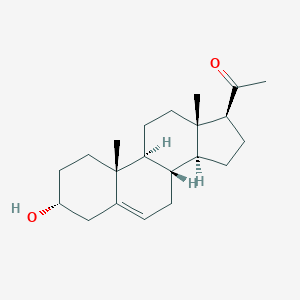

3-epi-Pregnenolone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of Pregnenolone: One common method to synthesize 3-epi-Pregnenolone involves the reduction of pregnenolone using sodium borohydride (NaBH4) in the presence of cerium (III) chloride (CeCl3) as a catalyst.

Hydroxylation of Pregnenolone: Another method involves the hydroxylation of pregnenolone using specific hydroxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-epi-Pregnenolone can undergo oxidation reactions to form corresponding ketones and aldehydes.

Reduction: It can be reduced to form various hydroxylated derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as tosyl chloride (TsCl) and pyridine (C5H5N) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Various hydroxylated derivatives.

Substitution Products: Tosylated derivatives and other substituted compounds.

Applications De Recherche Scientifique

Cognitive Enhancement

Research indicates that 3-epi-Pregnenolone may enhance cognitive functions such as learning and memory. Studies have shown that both pregnenolone and its sulfated derivative can improve performance in animal models on tasks such as the Morris water maze, which assesses spatial learning and memory capabilities .

Key Findings:

- Neuroprotective Effects: Pregnenolone is known to modulate NMDA receptors, which are crucial for synaptic plasticity and memory formation .

- Clinical Trials: A proof-of-concept trial demonstrated that pregnenolone administration led to significant improvements in cognitive symptoms in patients with schizophrenia, as indicated by changes in the Brief Assessment of Cognition in Schizophrenia (BACS) scores .

Mood Disorders

This compound has been investigated for its potential to alleviate symptoms of mood disorders, including depression and anxiety.

Research Highlights:

- Bipolar Disorder: A randomized controlled trial indicated that pregnenolone could improve depressive symptoms in patients with bipolar disorder, with a remission rate of 61% compared to 37% in the placebo group .

- Anxiety Regulation: Pregnenolone administration has been associated with enhanced activation of neurocircuits involved in emotion regulation, suggesting a role in reducing anxiety levels .

Table 1: Summary of Clinical Trials on Mood Disorders

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Marx et al. (2009) | Schizophrenia patients | Pregnenolone vs. placebo | BACS scores | Significant improvement with pregnenolone |

| Ritsner et al. (2010) | Bipolar disorder patients | Pregnenolone treatment | HRSD scores | Higher remission rates in pregnenolone group |

| Osuji et al. (2010) | Major depressive disorder patients | Pregnenolone supplementation | HRSD scores | Reduction in depression scores |

Autism Spectrum Disorders

The application of this compound has also been explored in the context of autism spectrum disorders (ASD).

Study Overview:

- An open-label study assessed the effects of pregnenolone on irritability in adults with ASD. The results indicated a statistically significant reduction in irritability scores after 12 weeks of treatment .

- The mechanism may involve the modulation of GABA_A receptors, which are known to be less active in individuals with ASD .

Table 2: Effects of Pregnenolone on ASD Symptoms

| Study | Population | Duration | Primary Outcome Measure | Results |

|---|---|---|---|---|

| Sripada et al. (2013) | Adults with ASD | 12 weeks | ABC-I score | Significant improvement from baseline |

| Mendez et al. (2012) | ASD individuals | 12 weeks | GABA_A receptor density | Increased GABAergic tone observed |

Mécanisme D'action

3-epi-Pregnenolone exerts its effects by interacting with specific steroid hormone receptors in the body. It acts as a precursor in the biosynthesis of various steroid hormones, which then bind to their respective receptors and modulate gene expression and cellular functions. The molecular targets include glucocorticoid receptors, mineralocorticoid receptors, and progesterone receptors.

Comparaison Avec Des Composés Similaires

Pregnenolone: A precursor in the biosynthesis of steroid hormones.

Progesterone: A key hormone in the regulation of the menstrual cycle and pregnancy.

Corticosterone: A glucocorticoid involved in stress response.

Uniqueness: 3-epi-Pregnenolone is unique due to its specific hydroxylation at the 3alpha position, which distinguishes it from other similar compounds like pregnenolone and progesterone . This specific structural feature imparts distinct biological activities and metabolic pathways .

Activité Biologique

3-epi-Pregnenolone is a stereoisomer of pregnenolone, a neurosteroid that plays a vital role in the biosynthesis of various steroid hormones. This compound, differing from pregnenolone at the C3 position, exhibits unique biological activities that have garnered interest in neurobiology and endocrinology. This article provides an in-depth exploration of its biological activity, including mechanism of action, therapeutic potential, and comparative analysis with related compounds.

This compound interacts with several receptors in the central nervous system (CNS), influencing neurotransmission and neuroprotection. Notably, it modulates:

- N-Methyl-D-Aspartate (NMDA) Receptors : Enhances receptor function, which is crucial for synaptic plasticity and memory formation .

- Gamma-Aminobutyric Acid (GABA) Receptors : Increases responsiveness, potentially leading to anxiolytic effects similar to its metabolite allopregnanolone .

The compound's influence on these receptors suggests its role in cognitive enhancement and neuroprotection, making it a candidate for treating neuropsychiatric disorders.

Biological Activities

Research indicates that this compound possesses various biological activities, particularly:

- Neuroprotective Effects : Enhances cognitive functions and may improve memory and learning processes.

- Modulation of Neuroinflammation : Affects inflammatory pathways that can be beneficial in conditions like schizophrenia and mood disorders .

- Therapeutic Potential : Studies suggest its use in treating psychiatric conditions by modulating NMDA receptor function .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Structural Feature | Biological Activity | Unique Aspect |

|---|---|---|---|

| This compound | Epimer at C3 | Modulates neurotransmission | Distinct receptor interactions |

| Pregnenolone | Parent compound | Precursor to all steroid hormones | Broad role in steroidogenesis |

| Dehydroepiandrosterone | C19 steroid | Androgenic effects | Key player in androgen biosynthesis |

| Allopregnanolone | Derived from progesterone | Anxiolytic effects | Strong GABA receptor modulation |

| Epipregnanolone | Similar stereochemistry | Neuroactive properties | Potentially different receptor affinities |

This comparison emphasizes how this compound stands out due to its unique stereochemistry and potential therapeutic applications while sharing foundational characteristics with other compounds in steroid metabolism.

Neuropsychiatric Applications

A proof-of-concept trial highlighted the potential of pregnenolone (and by extension, this compound) in improving cognitive symptoms in patients with schizophrenia. The study reported significant improvements in cognitive assessments among those receiving pregnenolone compared to placebo .

Cognitive Enhancement

Another study focused on the effects of neurosteroids on memory functions. It was found that low concentrations of pregnenolone derivatives could enhance NMDA receptor responses, suggesting a mechanism through which this compound might facilitate memory improvement .

Anti-inflammatory Properties

Research has also indicated that this compound may exert anti-inflammatory effects within the CNS. This property is particularly relevant for neurodegenerative diseases where inflammation plays a critical role .

Propriétés

IUPAC Name |

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-QYYVTAPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859283 | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-28-6 | |

| Record name | Pregn-5-en-20-one, 3alpha-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.